2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a combination of sulfonyl, pyrimidinyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and pyrimidinyl groups are likely to play key roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-ethoxyphenyl)acetamide
Uniqueness
What sets 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide apart from similar compounds is the specific arrangement of its functional groups, which can lead to unique chemical reactivity and biological activity. The presence of the 3-methoxyphenyl group, in particular, may confer distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H16ClN3O5S2 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-28-14-4-2-3-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-5-12(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
DFGYWCKDNQIAPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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